イソプロピルアセテート-d10

概要

説明

Isopropyl acetate is a clear, colorless liquid with a characteristic fruity odor . It is an ester, an organic compound which is the product of esterification of acetic acid and isopropanol .

Synthesis Analysis

Isopropyl acetate is typically synthesized via the esterification of isopropyl alcohol with acetic acid in the presence of an acid catalyst . The reaction can be represented as follows: CH3COOH + (CH3)2CHOH → (CH3)2CHOOCCH3 + H2O. The resultant ester (isopropyl acetate) and water are then separated by distillation, given their difference in boiling points .Molecular Structure Analysis

The molecular structure of Isopropyl acetate comprises five carbon ©, ten hydrogen (H), and two oxygen (O) atoms . Its IUPAC Standard InChI is InChI=1S/C5H10O2/c1-4(2)7-5(3)6/h4H,1-3H3 .Chemical Reactions Analysis

Isopropyl acetate decomposes slowly on contact with steel in the presence of air, producing acetic acid and isopropanol . It reacts violently with oxidizing materials and it attacks many plastics .Physical and Chemical Properties Analysis

Isopropyl acetate is known for its distinct set of physical and chemical properties. It is highly flammable, with a flash point of -3.3 degrees Celsius, and exhibits a boiling point around 88.5 degrees Celsius . It is relatively soluble in water, but it is miscible with most organic solvents such as ethers, alcohols, and hydrocarbons .科学的研究の応用

食品産業における用途

食品産業において、イソプロピルアセテート-d10は、そのフルーティーな香りに起因するフレーバー剤としての使用が主な役割を担います。 食品製品に新鮮でフルーティーな風味を与え、安全性を損なうことなく、味わいを向上させます .

化粧品産業における利用

化粧品産業では、this compoundは、香水やその他の香料製品の配合に使用されています。 その心地よい香りは、香水の芳香的なノートを生み出すのに役立ち、新しい化粧品製品の開発にも使用できます .

化学合成

This compoundは、化学合成において溶媒として使用され、反応やプロセスを促進します。 その溶解特性は、さまざまな化学化合物の合成において特に重要であり、多くの合成実験室で不可欠な存在となっています .

環境科学

環境科学では、this compoundは、環境への影響について研究されています。 研究者は、その揮発性と地表オゾン生成への潜在的な寄与、水や土壌環境における挙動を調べています .

材料科学

材料科学分野は、this compoundを表面コーティング、インク、接着剤に使用することで恩恵を受けています。 その速い蒸発速度と優れた溶解特性は、新しい材料の開発や既存の材料の強化に不可欠です .

分析化学

This compoundは、分析化学において、機器の校正や分析方法の開発に使用されます。 その安定した同位体標識により、精密な測定が可能になり、物質の正確な定量化に役立ちます .

Safety and Hazards

Isopropyl acetate is a highly flammable liquid and vapor, presenting a risk of serious fire and explosion . Contact with the compound may cause skin and eye irritation, and inhalation can lead to respiratory discomfort . When handling this chemical, appropriate personal protective equipment, such as gloves and safety glasses, should be worn .

作用機序

Target of Action

Isopropyl Acetate-d10 is the isotope labelled analog of Isopropyl Acetate . Isopropyl Acetate is a widely used chemical solvent in organic and industrial syntheses . It doesn’t have a specific biological target, but it interacts with various substances due to its solvent properties .

Mode of Action

As a solvent, Isopropyl Acetate-d10 interacts with its targets by dissolving or diluting them. It can dissolve substances like cellulose, plastics, oil, and fats . This interaction results in changes in the physical state or concentration of the target substances .

Biochemical Pathways

Isopropyl Acetate-d10 doesn’t directly participate in any biochemical pathways. Its parent compound, isopropyl acetate, is involved in reactions with radicals, which are fundamental initiating reactions in combustion kinetic models . These reactions are part of larger chemical processes, such as the production of biofuels .

Pharmacokinetics

It’s known that isopropyl acetate can be absorbed into the organism and hydrolyzed to the corresponding alcohols and acetic acid . These products can then enter intermediary metabolism . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Isopropyl Acetate-d10 would likely be similar, but specific studies would be needed to confirm this.

Result of Action

The primary result of Isopropyl Acetate-d10’s action is the dissolution or dilution of target substances. This can facilitate various industrial processes, such as the production of plastics and other materials . In a biological context, the hydrolysis of Isopropyl Acetate can lead to the production of acetic acid and isopropanol .

Action Environment

The action of Isopropyl Acetate-d10 can be influenced by various environmental factors. For example, its solvent properties can be affected by temperature and pressure . Additionally, it decomposes slowly on contact with steel in the presence of air, producing acetic acid and isopropanol . It also reacts violently with oxidizing materials and attacks many plastics .

生化学分析

Biochemical Properties

Isopropyl Acetate-d10, like its parent compound Isopropyl Acetate, is likely to participate in esterification reactions

Cellular Effects

Isopropyl Acetate, its parent compound, is known to be a solvent for cellulose, plastics, oil, and fats . It’s plausible that Isopropyl Acetate-d10 may have similar effects, potentially influencing cell function by interacting with cellular lipids or other hydrophobic molecules.

Molecular Mechanism

Given its structural similarity to Isopropyl Acetate, it may share some of its properties, such as its ability to act as a solvent

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Isopropyl Acetate-d10 in laboratory settings. Isopropyl Acetate is known to decompose slowly on contact with steel in the presence of air, producing acetic acid and isopropanol . It’s possible that Isopropyl Acetate-d10 may exhibit similar stability and degradation characteristics.

Metabolic Pathways

Isopropyl Acetate is known to decompose into acetic acid and isopropanol , suggesting it may be involved in metabolic pathways related to these compounds.

Subcellular Localization

Given its solvency properties, it may be found in lipid-rich areas of the cell, such as the cell membrane

特性

| { "Design of the Synthesis Pathway": "The synthesis of Isopropyl Acetate-d10 can be achieved through the esterification of Isopropyl alcohol-d8 with Acetic anhydride-d6 using a catalytic amount of sulfuric acid-d2 as a catalyst.", "Starting Materials": [ "Isopropyl alcohol-d8", "Acetic anhydride-d6", "Sulfuric acid-d2" ], "Reaction": [ "Add Isopropyl alcohol-d8 and Acetic anhydride-d6 in a 1:1 molar ratio to a round bottom flask.", "Add a catalytic amount of Sulfuric acid-d2 to the flask.", "Heat the reaction mixture under reflux for 4-6 hours.", "Cool the mixture and add water to quench the reaction.", "Extract the organic layer with an organic solvent like diethyl ether.", "Dry the organic layer with anhydrous sodium sulfate.", "Distill the organic layer under reduced pressure to obtain Isopropyl Acetate-d10 with a deuterium label at the alpha position of the acetate group." ] } | |

CAS番号 |

1398065-53-6 |

分子式 |

C5H10O2 |

分子量 |

112.194 |

IUPAC名 |

1,1,1,2,3,3,3-heptadeuteriopropan-2-yl 2,2,2-trideuterioacetate |

InChI |

InChI=1S/C5H10O2/c1-4(2)7-5(3)6/h4H,1-3H3/i1D3,2D3,3D3,4D |

InChIキー |

JMMWKPVZQRWMSS-LSURFNHSSA-N |

SMILES |

CC(C)OC(=O)C |

同義語 |

Acetic Acid Isopropyl Ester-d10; 1-Methylethyl Acetate-d10; 2-Acetoxypropane-d10; 2-Propyl Acetate-d10; Isopropyl Ethanoate-d10; NSC 9295-d10 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

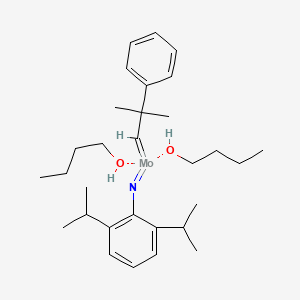

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

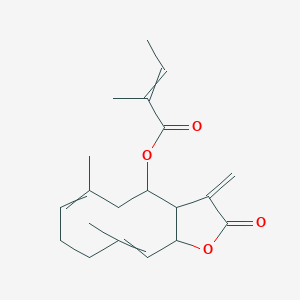

![(6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-(hydroxymethyl)but-2-enoate](/img/structure/B591202.png)